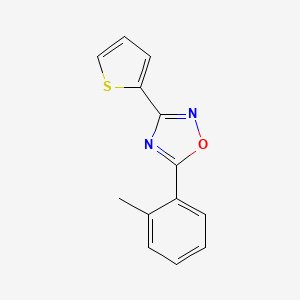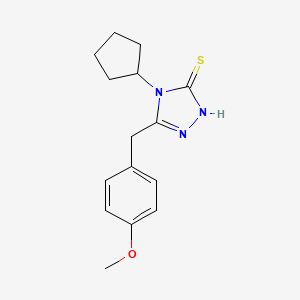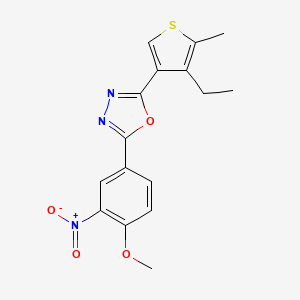![molecular formula C12H22N2O3 B4688919 ethyl N-{[(2-methylcyclohexyl)amino]carbonyl}glycinate](/img/structure/B4688919.png)
ethyl N-{[(2-methylcyclohexyl)amino]carbonyl}glycinate
Übersicht
Beschreibung
Ethyl N-{[(2-methylcyclohexyl)amino]carbonyl}glycinate, also known as MG-132, is a potent proteasome inhibitor that has been widely used in scientific research. Proteasomes are large protein complexes responsible for degrading intracellular proteins, including those involved in cell cycle regulation, apoptosis, and DNA repair. Inhibition of proteasome activity by MG-132 can lead to the accumulation of ubiquitinated proteins and ultimately induce cell death.
Wirkmechanismus
Ethyl N-{[(2-methylcyclohexyl)amino]carbonyl}glycinate inhibits the chymotrypsin-like activity of proteasomes by binding to the active site of the proteasome. This leads to the accumulation of ubiquitinated proteins and ultimately induces cell death. This compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways. In addition, this compound has been shown to activate the unfolded protein response (UPR) and the heat shock response (HSR), which are cellular stress responses that help cells cope with protein misfolding and aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can induce cell cycle arrest, DNA damage, and apoptosis in cancer cells. This compound has also been shown to activate the UPR and HSR, which can lead to the upregulation of chaperones and other proteins involved in protein folding and degradation. In addition, this compound has been shown to modulate the immune response by regulating the expression of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl N-{[(2-methylcyclohexyl)amino]carbonyl}glycinate has several advantages for lab experiments. It is a potent and specific proteasome inhibitor that can induce cell death in a dose-dependent manner. This compound has also been shown to be effective in a wide range of cell lines and animal models. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations and can induce off-target effects. In addition, this compound can interfere with the degradation of non-ubiquitinated proteins and may affect other cellular processes.
Zukünftige Richtungen
There are several future directions for research on ethyl N-{[(2-methylcyclohexyl)amino]carbonyl}glycinate. One area of research is the development of more potent and specific proteasome inhibitors that can overcome the limitations of this compound. Another area of research is the identification of novel targets and pathways regulated by proteasomes that can be targeted for therapeutic purposes. In addition, the role of proteasomes in aging and age-related diseases is an area of active research. Finally, the development of proteasome inhibitors for clinical use in cancer and other diseases is an important area of future research.
Wissenschaftliche Forschungsanwendungen
Ethyl N-{[(2-methylcyclohexyl)amino]carbonyl}glycinate has been widely used in scientific research to study the role of proteasomes in various cellular processes. It has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. This compound has also been used to study the role of proteasomes in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been used to study the regulation of the cell cycle, DNA repair, and immune response.
Eigenschaften
IUPAC Name |
ethyl 2-[(2-methylcyclohexyl)carbamoylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-17-11(15)8-13-12(16)14-10-7-5-4-6-9(10)2/h9-10H,3-8H2,1-2H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJFCXUPURPXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1CCCCC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B4688841.png)

![N-(sec-butyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4688853.png)
![4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4688859.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4688868.png)

![1-(4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoyl)-4-piperidinecarboxamide](/img/structure/B4688888.png)
![5-bromo-2-chloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4688894.png)

![4-(4-bromophenyl)-5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4688912.png)
![4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 1-benzofuran-2-carboxylate](/img/structure/B4688913.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-2-(4-methylphenoxy)acetamide](/img/structure/B4688931.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4688932.png)